![molecular formula C11H11NO B6202733 1-(isoquinolin-8-yl)ethan-1-ol CAS No. 58794-07-3](/img/new.no-structure.jpg)
1-(isoquinolin-8-yl)ethan-1-ol
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Overview
Description
1-(Isoquinolin-8-yl)ethan-1-ol is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.2 g/mol. This compound has gained significant attention in the scientific community due to its unique properties and potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Isoquinolin-8-yl)ethan-1-ol can be synthesized through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel . Another method includes the oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of metal-free oxidative cross-coupling reactions, which are efficient and cost-effective . This method allows for the large-scale production of the compound, making it accessible for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-8-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, alcohols, amines, and substituted isoquinolines, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
1-(isoquinolin-8-yl)ethan-1-ol has been studied for its potential therapeutic effects, particularly in cancer research. Isoquinoline derivatives are known for their anticancer properties, and this compound has shown promise in:
- Antiproliferative Activity: Studies indicate that isoquinoline derivatives can inhibit the growth of various cancer cell lines. For instance, structural optimization of similar compounds has led to significant antiproliferative effects against neuroendocrine prostate cancer cells .
Compound | Activity | IC50 Value (μM) | Reference |
---|---|---|---|
This compound | Antiproliferative | TBD | |
Compound 46 | Antiproliferative | 0.47 |
Research indicates that compounds containing the isoquinoline structure exhibit a range of biological activities:
- Enzyme Inhibition: Isoquinoline derivatives are often explored for their ability to inhibit specific enzymes involved in disease pathways, such as poly(ADP-ribose) polymerase (PARP), which is relevant in cancer therapy .
Mechanism of Action:
The mechanism by which this compound exerts its effects typically involves binding to specific receptors or enzymes, modulating their activity to achieve desired biological outcomes. This interaction is influenced by the compound's structural configuration.
Industrial Applications
In addition to its medicinal applications, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique properties make it valuable in:
- Chemical Synthesis: Used as a building block for creating more complex organic molecules.
Application | Description |
---|---|
Specialty Chemicals | Intermediate for various industrial processes |
Organic Synthesis | Building block for complex molecules |
Case Studies and Research Findings
Numerous studies have highlighted the significance of isoquinoline derivatives in drug discovery and development:
- A recent review identified various isoquinoline alkaloids with notable pharmacological activities including anticancer and antimicrobial effects .
- Structural optimization studies have demonstrated that modifications to the isoquinoline structure can lead to enhanced biological activity and selectivity against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 1-(isoquinolin-8-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties . Additionally, its structure allows it to interact with biological targets, potentially inhibiting enzymes or modulating receptor activities .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, widely found in natural alkaloids and used in pharmaceuticals.
1-(Isoquinolin-1-yl)naphthalen-2-ol: A representative atropisomeric heterobiaryl, used as a chelating ligand in polymerization reactions.
Fluorinated Isoquinolines: Isoquinolines with fluorine substituents, known for their unique biological activities and light-emitting properties.
Uniqueness
1-(Isoquinolin-8-yl)ethan-1-ol is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
58794-07-3 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
0 |
Origin of Product |
United States |
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